molecular formula C7H14ClF2NO B13456621 (4,4-Difluoro-1-methylpiperidin-3-yl)methanol hydrochloride

(4,4-Difluoro-1-methylpiperidin-3-yl)methanol hydrochloride

Cat. No.: B13456621
M. Wt: 201.64 g/mol
InChI Key: MWHPHBPLRIALST-UHFFFAOYSA-N
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Description

(4,4-Difluoro-1-methylpiperidin-3-yl)methanol hydrochloride is a chemical compound with the molecular formula C6H11F2NOClH It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Difluoro-1-methylpiperidin-3-yl)methanol hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the reaction of piperidine with fluorinating agents under controlled conditions to introduce the fluorine atoms at the desired positions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using advanced equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production. The final product is then purified and converted to its hydrochloride salt form for stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions

(4,4-Difluoro-1-methylpiperidin-3-yl)methanol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized piperidine derivatives .

Scientific Research Applications

(4,4-Difluoro-1-methylpiperidin-3-yl)methanol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of fluorinated compounds.

    Biology: The compound is investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4,4-Difluoro-1-methylpiperidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (4,4-Difluoropiperidin-3-yl)methanol hydrochloride
  • 4,4-Difluoro-3-methylpiperidine hydrochloride
  • 4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine hydrochloride

Uniqueness

(4,4-Difluoro-1-methylpiperidin-3-yl)methanol hydrochloride is unique due to its specific substitution pattern and the presence of both fluorine atoms and a hydroxyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research applications .

Properties

Molecular Formula

C7H14ClF2NO

Molecular Weight

201.64 g/mol

IUPAC Name

(4,4-difluoro-1-methylpiperidin-3-yl)methanol;hydrochloride

InChI

InChI=1S/C7H13F2NO.ClH/c1-10-3-2-7(8,9)6(4-10)5-11;/h6,11H,2-5H2,1H3;1H

InChI Key

MWHPHBPLRIALST-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C(C1)CO)(F)F.Cl

Origin of Product

United States

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